molecular formula C7H4BrClF3N B1290469 2-Bromo-5-chloro-4-(trifluoromethyl)aniline CAS No. 863111-48-2

2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Cat. No.: B1290469
CAS No.: 863111-48-2
M. Wt: 274.46 g/mol
InChI Key: NUSMLYKXERNHEB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the life cycle of the hepatitis C virus. By inhibiting the HCV NS3 protease, it disrupts the viral replication process . The downstream effects of this disruption would include a decrease in viral load and potentially the alleviation of disease symptoms.

Pharmacokinetics

A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods . The compound was dosed to Sprague-Dawley rats, and urine was collected over specific intervals . This suggests that similar studies could be conducted to understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the activity of the HCV NS3 protease, leading to a decrease in viral replication . This could result in a lower viral load in infected individuals, potentially alleviating the symptoms of hepatitis C.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy. Furthermore, the compound is considered hazardous, with safety information indicating it may cause skin burns, eye damage, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions, particularly in the synthesis and evaluation of inhibitors for specific enzymes. One notable interaction is with the hepatitis C virus NS3 protease, where this compound has been used in the synthesis of inhibitors . The compound’s halogenated structure allows it to interact with various biomolecules through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the hepatitis C virus NS3 protease can inhibit viral replication, thereby affecting the overall cellular environment . Additionally, the compound’s halogenated nature may lead to oxidative stress within cells, impacting cellular metabolism and potentially leading to apoptosis or other cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, such as the hepatitis C virus NS3 protease, through halogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting viral replication or modulating enzyme activity . At higher doses, the compound may exhibit toxic or adverse effects, including oxidative stress, cellular damage, and potential toxicity to specific organs. Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, the compound’s interaction with cofactors and other enzymes can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s halogenated structure may influence its localization and accumulation within specific cellular compartments or tissues. These factors can affect the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound’s localization within specific organelles can influence its overall efficacy and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.

Scientific Research Applications

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which can be advantageous in various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMLYKXERNHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631021
Record name 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863111-48-2
Record name 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of reduced iron (17.7 g), acetic acid (290 ml) and water (145 ml) was stirred with heating at 60° C. for 15 min, 5-bromo-2-chloro-4-nitrobenzotrifluoride (17.7 g) dissolved in 1,4-dioxane (100 ml) was added thereto, and the mixture was stirred with heating at 60° C. for 30 min. The reaction mixture was ice-cooled, ethyl acetate (700 ml) was added and the mixture was stirred at room temperature, The reaction mixture was filtered through a celite (trademark) filter. The filtrate was washed three times with a 1N aqueous sodium hydroxide solution and then with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 2-bromo-5-chloro-4-(trifluoromethyl)aniline (17.1 g, yield 100%).
[Compound]
Name
reduced iron
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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